molecular formula C9H10BrNO B1614829 N-(2-bromophenyl)propanamide CAS No. 60751-73-7

N-(2-bromophenyl)propanamide

Cat. No.: B1614829
CAS No.: 60751-73-7
M. Wt: 228.09 g/mol
InChI Key: GCLTULYRNJFGNC-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a 2-bromophenyl group. Structurally, it consists of a bromine atom at the ortho position of the phenyl ring attached to the nitrogen of the propanamide moiety. This compound is typically synthesized via coupling reactions, such as those employing dicyclohexylcarbodiimide (DCC) as a condensing agent, a method shared with structurally related amides (e.g., ).

Properties

IUPAC Name

N-(2-bromophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLTULYRNJFGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358928
Record name N-(2-bromophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60751-73-7
Record name N-(2-bromophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-bromophenyl)propanamide can be synthesized through the reaction of 2-bromobenzoic acid with propionyl chloride . The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions vary and are less frequently reported.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .

Scientific Research Applications

N-(2-bromophenyl)propanamide has several applications in scientific research, including:

Mechanism of Action

The exact mechanism of action of N-(2-bromophenyl)propanamide is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound 2-Br on phenyl C₉H₁₀BrNO 228.09 Intermediate; synthetic precursor
2-Bromo-N-(4-chlorophenyl)propanamide 4-Cl on phenyl C₉H₉BrClNO 262.53 Pharmaceutical intermediate
2-Bromo-N-(2-methylphenyl)propanamide 2-CH₃ on phenyl C₁₀H₁₂BrNO 242.12 Steric hindrance effects
N-(2-(Trifluoromethoxy)phenyl)-3-(2-bromophenyl)propanamide 2-Br and 2-CF₃O on phenyl C₁₆H₁₂BrF₃NO₂ 382.18 Potential bioactivity (unverified)
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide Benzothiophene and 2-Br C₁₉H₁₈BrNO₂S 404.28 Complex structure; specialized synthesis

Key Observations:

  • Electron-Withdrawing vs. Methyl groups (CH₃) introduce steric hindrance, which may reduce reaction rates.
  • Molecular Weight and Solubility : Bulkier substituents (e.g., benzothiophene in ) increase molecular weight, likely reducing solubility in polar solvents.

Biological Activity

N-(2-bromophenyl)propanamide, a compound with potential therapeutic applications, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant case studies, supported by diverse research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the phenyl ring and an amide functional group. Its molecular formula is C9H10BrNC_9H_{10}BrN, with a molecular weight of approximately 215.09 g/mol. The bromine substitution enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells, a critical mechanism for anticancer activity.
  • Binding Affinity : Studies indicate significant binding affinity to G protein-coupled receptors (GPCRs), which play essential roles in cellular signaling pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. For instance, cytotoxicity studies against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), revealed that derivatives of this compound show higher potency than traditional treatments like cisplatin.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-23115
This compoundHT-2920
CisplatinMDA-MB-23125

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains by disrupting lipid biosynthesis pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Case Studies and Research Findings

  • Cytotoxicity Studies : A comprehensive study evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited higher potency than standard treatments like cisplatin, suggesting a viable alternative for cancer therapy.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds often induce apoptosis in cancer cells, with morphological changes consistent with apoptotic processes observed through staining techniques.
  • Binding Affinity Studies : Interaction studies demonstrated that this compound has significant binding affinity to GPCRs, which are critical in many signaling pathways within cells. This suggests potential roles in modulating cellular responses to external stimuli.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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